molecular formula C10H13F9O B067375 7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol CAS No. 181042-39-7

7,7,8,8,9,9,10,10,10-Nonafluorodecan-1-ol

Cat. No. B067375
M. Wt: 320.19 g/mol
InChI Key: QZDCHCYMFXJOCS-UHFFFAOYSA-N
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Patent
US06824882B2

Procedure details

To a mixture of 18.00 g of 6-(nonafluorobutyl)-1-hexanol and 225 mL of 48 weight percent hydrobromic acid was slowly added 23 mL of concentrated sulfuric acid. The reaction mixture was heated at 100° C. for 12 hr and poured into 1 liter of water. The mixture was extracted with hexanes, and the combined organic phases were then washed with saturated aqueous sodium bicarbonate and dried over anhydrous magnesium sulfate. The hexanes solution was concentrated to a light amber liquid, which was eluted through 2 inches (5 cm) of silica with hexanes. Concentration of the eluent yielded a light amber liquid, and bulb-to-bulb distillation gave 18.29 g of 1-bromo-6-(nonafluorobutyl)hexane as a clear, colorless liquid, b.p. 70-80° C. at 0.05 torr (7 Pa).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([C:16]([F:19])([F:18])[F:17])[C:3]([F:15])([F:14])[C:4]([F:13])([F:12])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10]O.[BrH:21].S(=O)(=O)(O)O>O>[Br:21][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][C:4]([F:13])([F:12])[C:3]([F:15])([F:14])[C:2]([F:20])([F:1])[C:16]([F:19])([F:18])[F:17]

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
FC(C(C(CCCCCCO)(F)F)(F)F)(C(F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexanes
WASH
Type
WASH
Details
the combined organic phases were then washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The hexanes solution was concentrated to a light amber liquid, which
WASH
Type
WASH
Details
was eluted through 2 inches (5 cm) of silica with hexanes
CUSTOM
Type
CUSTOM
Details
Concentration of the eluent yielded
DISTILLATION
Type
DISTILLATION
Details
a light amber liquid, and bulb-to-bulb distillation

Outcomes

Product
Name
Type
product
Smiles
BrCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18.29 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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